![molecular formula C17H22O5 B039429 [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate CAS No. 114838-69-6](/img/structure/B39429.png)
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types, including macrophages and synovial fibroblasts. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills. Another advantage is its broad range of potential applications in various fields, which makes it a versatile tool for scientific research. One of the limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its relatively low stability, which can lead to decomposition over time.
Direcciones Futuras
There are several future directions for the research of [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate. One direction is the development of new synthetic methods for the production of this compound and its derivatives with improved properties. Another direction is the exploration of its potential applications in various fields, such as drug discovery, materials science, and organic synthesis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases.
Métodos De Síntesis
The synthesis of [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate involves several steps. One of the commonly used methods involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The resulting intermediate is then subjected to a series of reactions, including oxidation, hydrolysis, and acetylation, to obtain the final product.
Aplicaciones Científicas De Investigación
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
| 114838-69-6 | |
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-10(20)22-13-15(4)8-16(15,9-19)12(6-18)11-5-14(2,3)7-17(11,13)21/h6,9,13,21H,5,7-8H2,1-4H3/t13-,15+,16+,17-/m1/s1 |
Clave InChI |
RODDDNINLAQFRB-BSWAZPDLSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@]2(C[C@@]2(C(=C3[C@@]1(CC(C3)(C)C)O)C=O)C=O)C |
SMILES |
CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C |
SMILES canónico |
CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




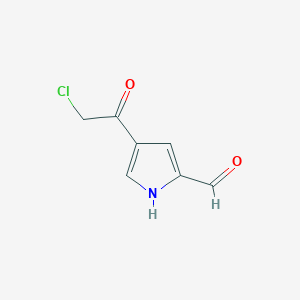


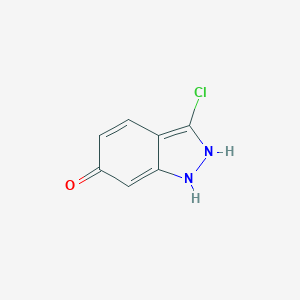

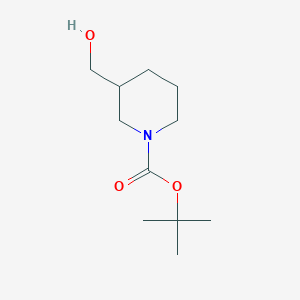
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
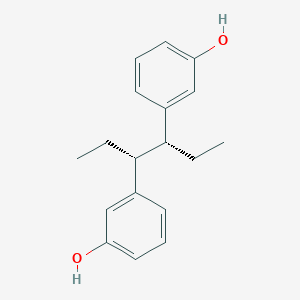
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
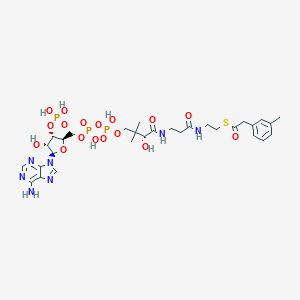
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)

